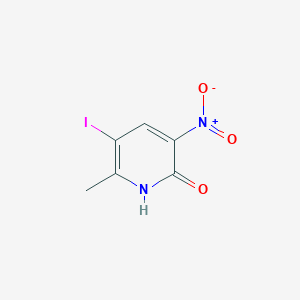

5-Iodo-6-methyl-3-nitropyridin-2-ol

Description

Contextualizing 5-Iodo-6-methyl-3-nitropyridin-2-ol within Halogenated Pyridinols and Nitropyridines

Nitropyridines, on the other hand, are characterized by the presence of a nitro group, which is a strong electron-withdrawing group. This feature makes the pyridine (B92270) ring susceptible to nucleophilic attack and is a key aspect of their chemical reactivity. wikipedia.org Nitropyridine derivatives are precursors to a wide array of bioactive molecules with applications in various fields, including medicine and agriculture. nih.gov

The combination of a halogen, a nitro group, a hydroxyl group, and a methyl group on a single pyridine ring, as seen in this compound, creates a molecule with a unique electronic landscape and potential for diverse chemical behavior.

Historical Context and Evolution of Research on Substituted Pyridine Systems

The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from coal tar. wikipedia.org Since then, the field of pyridine chemistry has expanded enormously, driven by the discovery of the pyridine ring in numerous important natural products, such as vitamins and alkaloids, as well as in a vast number of synthetic drugs and agrochemicals. wikipedia.orgresearchgate.net

The development of new synthetic methods has been a central theme in the evolution of pyridine research. nih.govmdpi.comnih.gov Early methods often required harsh reaction conditions and offered limited control over the substitution pattern on the pyridine ring. wikipedia.org Over the years, chemists have developed more sophisticated and milder techniques, allowing for the precise and efficient synthesis of highly substituted pyridines with a wide range of functional groups. nih.govmdpi.comnih.gov This progress has been crucial for the exploration of the chemical and biological properties of complex pyridine derivatives like this compound.

Rationale for Academic Investigation of this compound

While specific research on this compound is not widely published, the rationale for its academic investigation can be inferred from the known properties of its constituent chemical classes. The presence of multiple reactive sites makes it a potentially valuable intermediate in the synthesis of more complex molecules. The combination of a halogen and a nitro group, in particular, opens up possibilities for a variety of substitution and coupling reactions, allowing for the introduction of additional functional groups and the construction of larger molecular architectures.

Furthermore, the biological activity often associated with halogenated and nitrated pyridines provides a strong motivation for the synthesis and study of new derivatives. nih.govnih.gov The unique substitution pattern of this compound could lead to novel pharmacological properties, making it a target for drug discovery programs.

Overview of Research Objectives Concerning this compound

Given the limited available data, the primary research objectives concerning this compound would logically focus on its fundamental chemical characterization. Key objectives would include:

Development of a reliable synthetic route: Establishing an efficient method for the preparation of this compound is the first and most crucial step. This would likely involve the investigation of different synthetic strategies, such as the iodination of a nitropyridine precursor or the nitration of an iodinated pyridine derivative.

Detailed structural and spectroscopic analysis: Once synthesized, the compound would need to be thoroughly characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. This data would provide definitive proof of its structure and a deeper understanding of its electronic properties.

Exploration of its chemical reactivity: A systematic study of the reactivity of this compound would be essential to understand how the different functional groups influence each other and to unlock its potential as a synthetic building block.

Investigation of its biological activity: Screening for potential biological activities, such as antimicrobial or anticancer effects, would be a logical extension of the research, given the known properties of related compounds.

While specific research on this compound is still in its nascent stages, its unique structure and potential for interesting chemistry and biology make it a worthy subject for future academic investigation.

Interactive Data Tables

Due to the limited availability of specific data for this compound, the following tables present information on closely related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2091118-99-7 | C₆H₅IN₂O₃ | 279.02 |

| 3-Iodo-6-methyl-5-nitropyridin-2-amine | 1000343-76-9 | C₆H₆IN₃O₂ | 279.04 |

| 5-Iodo-2-methyl-3-nitropyridine | 905439-49-8 | C₆H₅IN₂O₂ | 264.02 |

| 3-Iodo-5-nitropyridin-2-ol | 25391-58-6 | C₅H₃IN₂O₃ | 265.99 |

| 2-Amino-6-methyl-3-nitropyridine | 21901-29-1 | C₆H₇N₃O₂ | 153.14 |

Data sourced from cymitquimica.comachemblock.combldpharm.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C6H5IN2O3 |

|---|---|

Molecular Weight |

280.02 g/mol |

IUPAC Name |

5-iodo-6-methyl-3-nitro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H5IN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) |

InChI Key |

PCDKLLFFSOKJIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)[N+](=O)[O-])I |

Origin of Product |

United States |

Synthetic Methodologies for 5 Iodo 6 Methyl 3 Nitropyridin 2 Ol

Retrosynthetic Analysis and Strategic Disconnections for 5-Iodo-6-methyl-3-nitropyridin-2-ol

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.in For this compound, the primary disconnections involve the carbon-iodine, carbon-nitro, and the bonds forming the heterocyclic ring. A logical approach would be to disconnect the C-I and C-NO2 bonds, which correspond to iodination and nitration reactions, respectively. This leads to simpler precursors such as 6-methyl-3-nitropyridin-2-ol or 5-iodo-6-methylpyridin-2-ol. Further disconnection of the pyridine (B92270) ring itself can be envisioned through established methods like the Hantzsch or Guareschi-Thorpe synthesis, which construct the pyridine ring from acyclic precursors. advancechemjournal.com

A plausible retrosynthetic pathway is as follows:

Target: this compound

Disconnection (C-I bond): Leads to 6-methyl-3-nitropyridin-2-ol and an iodinating agent. This is a common strategy as the electron-withdrawing nitro group can direct the electrophilic iodination.

Disconnection (C-NO2 bond): Leads to 5-iodo-6-methylpyridin-2-ol and a nitrating agent. The regioselectivity of this step would be crucial.

Disconnection (Pyridine Ring): The 6-methylpyridin-2-ol core can be synthesized from acyclic precursors. For example, a condensation reaction involving an activated methylene (B1212753) compound and an α,β-unsaturated carbonyl compound could be a viable route. rsc.org

Precursor Synthesis and Functionalization Approaches to the Pyridine Core of this compound

The synthesis of the core 6-methylpyridin-2-ol structure is a key step. Several methods exist for the synthesis of substituted pyridin-2-ones. One common method involves the diazotization of the corresponding aminopyridine. For instance, 2-amino-6-methylpyridine (B158447) can be converted to 6-methylpyridin-2-ol. orgsyn.orgpipzine-chem.com

Another approach is the cyclization of acyclic precursors. For example, the Guareschi-Thorpe reaction involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. Variations of this method can be used to introduce the desired substituents on the pyridine ring. nih.gov

Functionalization of a pre-existing pyridine ring is also a viable strategy. For instance, 2,6-lutidine can be selectively oxidized to introduce a hydroxyl group at the 2-position. google.com The resulting 6-methylpyridin-2-ol can then be further functionalized.

Direct and Indirect Iodination Strategies in the Synthesis of this compound

The introduction of an iodine atom at the 5-position of the pyridin-2-ol ring can be achieved through electrophilic iodination. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity and high yield.

Common iodinating agents include:

Molecular Iodine (I2): Often used in the presence of an oxidizing agent to generate the more electrophilic iodonium (B1229267) ion (I+). mdpi.com

N-Iodosuccinimide (NIS): A mild and effective iodinating agent for electron-rich aromatic and heterocyclic compounds. researchgate.net

Iodine Monochloride (ICl): A highly reactive iodinating agent. researchgate.net

Pyridinium Iodochloride (PyICl): A stable and easily handled solid iodinating reagent that can be used under near-neutral conditions.

The iodination of 6-methyl-3-nitropyridin-2-ol would be directed by the existing substituents. The hydroxyl group is strongly activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The methyl group is weakly activating and ortho-, para-directing. The interplay of these directing effects will determine the final position of the iodine atom.

Nitration Pathways and Regiochemical Control in the Synthesis of this compound

Nitration of the pyridine ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). rushim.ru The regioselectivity of the nitration is highly dependent on the directing effects of the substituents already present on the ring.

For the synthesis of this compound, one could consider the nitration of 5-iodo-6-methylpyridin-2-ol. In this case, the hydroxyl group at position 2 and the methyl group at position 6 are ortho-, para-directing, while the iodine at position 5 is weakly deactivating and ortho-, para-directing. The nitro group would be expected to add to the 3-position, which is ortho to the activating hydroxyl group and meta to the deactivating iodine.

Alternatively, nitration of 6-methylpyridin-2-ol followed by iodination is another possible route. The nitration of 6-methylpyridin-2-ol would likely yield a mixture of isomers, with the 3-nitro and 5-nitro products being the most probable. nih.gov Separation of these isomers would be necessary before proceeding to the iodination step.

A study on the nitration of 2-amino-6-picoline resulted in a mixture of 2-amino-3-nitro-6-picoline and 2-amino-5-nitro-6-picoline, which could be separated and then converted to the corresponding pyridin-2-ones. nih.gov This highlights the challenges in controlling regioselectivity during the nitration of substituted pyridines.

Hydroxylation and Methylation Methodologies in the Synthesis of this compound

The hydroxyl and methyl groups are integral parts of the target molecule's core structure. The introduction of the hydroxyl group is often achieved by the synthesis of the pyridin-2-one tautomer. As mentioned previously, this can be done through diazotization of an aminopyridine or by building the ring from acyclic precursors. rsc.orgorgsyn.org

The methyl group is typically incorporated from the start of the synthesis by choosing an appropriately substituted precursor. For example, 2-amino-6-methylpyridine or 2,6-lutidine can serve as starting materials. orgsyn.orggoogle.com

Comparative Analysis of Synthetic Routes for this compound: Efficiency and Selectivity Considerations

There is no single, universally superior route for the synthesis of this compound. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired yield, and the ease of purification of intermediates.

| Route | Key Steps | Advantages | Disadvantages |

| A | 1. Synthesis of 6-methylpyridin-2-ol2. Nitration3. Iodination | Starting materials may be readily available. | Nitration can lead to a mixture of isomers, requiring separation. |

| B | 1. Synthesis of 6-methylpyridin-2-ol2. Iodination3. Nitration | Iodination may be more regioselective than nitration. | Nitration of the iodinated precursor may be challenging. |

| C | Construction of the fully substituted ring from acyclic precursors. | Can provide high regioselectivity in a single step. | May require more complex starting materials and reaction conditions. |

Advanced Structural Characterization of 5 Iodo 6 Methyl 3 Nitropyridin 2 Ol

X-ray Crystallographic Analysis of 5-Iodo-6-methyl-3-nitropyridin-2-ol

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of published single-crystal X-ray diffraction data for this compound. This absence of crystallographic information means that fundamental details about its solid-state architecture are currently unavailable.

Determination of Molecular Conformation and Torsion Angles in the Solid State

Without X-ray crystallographic data, the precise molecular conformation and the torsion angles that define the three-dimensional shape of this compound in the solid state remain undetermined. Key conformational features, such as the planarity of the pyridine (B92270) ring and the orientation of the nitro, iodo, and methyl substituents, can only be theoretically predicted at this time.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The manner in which molecules of this compound arrange themselves in a crystal lattice is unknown. The analysis of intermolecular interactions, which governs the crystal packing, cannot be performed without experimental diffraction data. Such an analysis would typically identify significant non-covalent interactions, including halogen bonding involving the iodine atom, which are crucial for understanding the stability and properties of the crystalline material.

Elucidation of Hydrogen Bonding Networks within the Crystal Lattice of this compound

The presence of a hydroxyl group and a nitro group suggests the potential for hydrogen bonding in the crystal structure of this compound. However, in the absence of crystallographic studies, the existence, nature, and geometry of any hydrogen bonding networks cannot be confirmed or characterized.

Polymorphism and Co-crystallization Studies of this compound

There are no published studies on the polymorphism or co-crystallization of this compound. The investigation of different crystalline forms (polymorphs) or the formation of co-crystals with other molecules would provide deeper insights into the compound's solid-state behavior and potential for materials engineering, but this research has yet to be undertaken.

Spectroscopic Investigation of this compound

Spectroscopic data is essential for elucidating the structure and dynamics of molecules in various states. For this compound, there is a significant lack of such information in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Dynamics

A comprehensive search of scientific literature and spectral databases did not yield any published Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, etc.) for this compound. NMR spectroscopy is a powerful tool for confirming the chemical structure and investigating the behavior of molecules in solution. The absence of this data prevents a definitive characterization of the compound's solution-state structure and any dynamic processes it may undergo.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these techniques would provide key insights into its complex structure, which includes a pyridine ring, a nitro group, a hydroxyl group, a methyl group, and an iodine substituent.

The IR spectrum is expected to be characterized by a number of distinct absorption bands. The nitro group (-NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is anticipated in the region of 1500-1560 cm⁻¹, while the symmetric stretch is expected around 1335-1370 cm⁻¹. The presence of a hydroxyl (-OH) group, likely involved in intermolecular or intramolecular hydrogen bonding, would give rise to a broad absorption band in the 3200-3600 cm⁻¹ region. The C=O stretching vibration of the pyridin-2-one ring is a strong indicator of the keto tautomer and is expected to appear in the range of 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H bending vibrations would appear at lower wavenumbers. The C-N stretching vibrations within the pyridine ring are expected in the 1300-1400 cm⁻¹ range. The C-I stretching vibration, due to the heavy iodine atom, is expected at a much lower frequency, typically in the 500-600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong Raman signal. Aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in the Raman spectrum and would be expected in the 980-1020 cm⁻¹ region. The C=O stretch of the pyridone form would also be Raman active.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| -CH₃ | C-H Stretch | 2850-2960 | Moderate |

| C=O (Pyridone) | C=O Stretch | 1640-1680 | Moderate |

| -NO₂ | Asymmetric Stretch | 1500-1560 | Weak |

| -NO₂ | Symmetric Stretch | 1335-1370 | Strong |

| C-N (Ring) | C-N Stretch | 1300-1400 | Moderate |

| Aromatic Ring | Ring Breathing | Weak | 980-1020 (Strong) |

| C-I | C-I Stretch | 500-600 | Strong |

Note: The data in this table is predictive and based on characteristic group frequencies and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing chromophoric systems. The aromatic pyridine ring, coupled with the nitro and hydroxyl/keto groups, makes this compound a chromophoric molecule with expected absorptions in the UV-Vis region.

The electronic spectrum of this compound is anticipated to show multiple absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring itself exhibits π → π* transitions, which would be significantly influenced by the substituents. The nitro group is a strong chromophore and will contribute to the absorption profile. The n → π* transition of the nitro group is typically observed as a weak band at longer wavelengths (around 330 nm), while the π → π* transition is much stronger and appears at shorter wavelengths.

The position of the absorption maxima will also be highly dependent on the tautomeric form present. The pyridin-2-one (keto) form generally absorbs at longer wavelengths compared to the 2-hydroxypyridine (B17775) (enol) form. The solvent environment will also play a crucial role, with polar solvents often causing a shift in the absorption bands (solvatochromism). For instance, an increase in solvent polarity is expected to shift the π → π* transitions to longer wavelengths (a bathochromic or red shift).

Expected UV-Vis Absorption Maxima for this compound

| Tautomeric Form | Transition | Expected λ (nm) in Nonpolar Solvent | Expected λ (nm) in Polar Solvent |

| Enol (2-hydroxy) | π → π | ~280-300 | ~290-310 |

| Keto (pyridin-2-one) | π → π | ~320-340 | ~330-350 |

| Both | n → π* (NO₂) | ~330 (weak) | ~330 (weak) |

Note: The data in this table is predictive and based on the UV-Vis spectra of related substituted pyridinols.

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₆H₅IN₂O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in the mass spectrum would be the characteristic isotopic pattern of iodine. Natural iodine consists of a single isotope, ¹²⁷I, which simplifies the isotopic pattern of the molecular ion.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and the loss of nitric oxide (-NO, 30 Da). The loss of a methyl radical (-CH₃, 15 Da) is also a plausible fragmentation pathway. The cleavage of the iodine atom (-I, 127 Da) would also be a significant fragmentation event.

Predicted Major Fragmentation Peaks in the Mass Spectrum of this compound

| Ion | m/z (Predicted) | Identity |

| [C₆H₅IN₂O₃]⁺ | 293.94 | Molecular Ion [M]⁺ |

| [C₆H₅I O₂]⁺ | 247.94 | [M - NO]⁺ |

| [C₆H₅I O]⁺ | 231.94 | [M - NO₂]⁺ |

| [C₅H₂IN₂O₃]⁺ | 278.92 | [M - CH₃]⁺ |

| [C₆H₅N₂O₃]⁺ | 167.03 | [M - I]⁺ |

Note: The m/z values are calculated based on the most abundant isotopes and are predictive.

Tautomeric Equilibrium Studies of this compound

The phenomenon of tautomerism is a critical aspect of the chemistry of 2-hydroxypyridine derivatives. These compounds can exist in a dynamic equilibrium between the 2-hydroxypyridine (enol) form and the pyridin-2(1H)-one (keto) form. The position of this equilibrium is highly sensitive to the nature of substituents on the pyridine ring, as well as the surrounding environment, such as the solvent and pH.

Experimental Probes for Keto-Enol Tautomerism in Solution and Solid Phases

In solution, NMR and UV-Vis spectroscopy are the primary tools for studying keto-enol tautomerism. In ¹H NMR spectroscopy, the chemical shifts of the ring protons and the N-H proton (in the keto form) or the O-H proton (in the enol form) are sensitive to the tautomeric state. The presence of distinct sets of signals for both tautomers would indicate a slow exchange on the NMR timescale, allowing for the quantification of their relative populations. Similarly, ¹³C NMR can be used, as the chemical shift of the carbonyl carbon in the keto form is significantly different from the corresponding carbon in the enol form.

UV-Vis spectroscopy is also a powerful technique for quantifying the tautomeric ratio in solution, as the keto and enol forms have distinct absorption spectra. nih.gov By comparing the spectrum of the compound to those of its N-methyl (fixed keto) and O-methyl (fixed enol) analogues, the equilibrium constant can be determined.

Influence of Solvent Polarity and pH on Tautomeric Preferences

The tautomeric equilibrium of 2-hydroxypyridine derivatives is known to be significantly influenced by the polarity of the solvent. Generally, nonpolar solvents tend to favor the less polar enol form, while polar solvents stabilize the more polar keto form. The keto tautomer, with its larger dipole moment, is better solvated by polar solvent molecules. For this compound, it is expected that in solvents like hexane (B92381) or carbon tetrachloride, the enol form would be more prevalent, whereas in polar solvents such as water or dimethyl sulfoxide (B87167) (DMSO), the keto form would be the major species.

The pH of the solution also plays a crucial role in the tautomeric equilibrium. At different pH values, the compound can exist in its neutral, protonated, or deprotonated forms, each having its own tautomeric preference. For instance, in acidic solutions, the pyridine nitrogen can be protonated, which can shift the equilibrium. In basic solutions, the hydroxyl or N-H proton can be removed to form an anion, which is a resonance-hybrid of the corresponding enolate and pyridonate forms. The electron-withdrawing nitro group on the ring is expected to increase the acidity of the compound, influencing the pH at which these transformations occur.

Spectroscopic Signatures of Tautomeric Forms

The two tautomeric forms of this compound would exhibit distinct spectroscopic signatures, allowing for their identification and quantification.

In IR spectroscopy , the most telling difference would be the presence of a strong C=O stretching band (around 1640-1680 cm⁻¹) for the keto form, which would be absent in the enol form. Conversely, the enol form would show a characteristic C=N stretching vibration and a more defined O-H stretching band.

In ¹H NMR spectroscopy , the keto form would show a signal for the N-H proton, typically in the range of 10-13 ppm, which would be absent in the enol form. The enol form, in turn, would exhibit an O-H proton signal. The chemical shifts of the aromatic protons would also differ between the two tautomers due to the changes in the electronic structure of the pyridine ring.

In ¹³C NMR spectroscopy , the keto form is characterized by a signal for the C=O carbon in the downfield region (around 160-170 ppm). This signal would be replaced by a C-O signal at a higher field in the enol tautomer.

UV-Vis spectroscopy provides clear distinguishing features, with the keto form generally absorbing at a longer wavelength (bathochromic shift) compared to the enol form due to a more extended conjugated system.

Reactivity and Reaction Mechanisms of 5 Iodo 6 Methyl 3 Nitropyridin 2 Ol

Reactivity of the Iodo Substituent in 5-Iodo-6-methyl-3-nitropyridin-2-ol

The carbon-iodine bond is the most reactive among the halogens in many reaction types, particularly in metal-catalyzed cross-coupling reactions, due to its lower bond dissociation energy.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted aromatic rings, particularly those activated by electron-withdrawing groups. pearson.comyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com For this compound, the pyridine (B92270) nitrogen and the potent electron-withdrawing nitro group at the meta-position significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

However, the success of an SNAr reaction also depends on the nature of the leaving group. In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the typical leaving group trend is F > Cl ≈ Br > I. nih.gov This is because highly electronegative atoms like fluorine are better at stabilizing the additional negative charge in the transition state leading to the Meisenheimer complex. youtube.com Consequently, the iodo group is generally considered a poor leaving group in SNAr reactions under these conditions. While the strong activation of the pyridine ring in the target molecule might facilitate substitution, SNAr at the iodinated position is expected to be less favorable compared to transition metal-catalyzed pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The iodo substituent is an excellent coupling partner in a wide array of transition metal-catalyzed cross-coupling reactions. This reactivity stems from the ease with which palladium and other transition metals can undergo oxidative addition into the weak carbon-iodine bond. This step initiates the catalytic cycle for many powerful C-C bond-forming reactions. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.orgmdpi.com The reaction is valued for its mild conditions and the low toxicity of the boron reagents. organic-chemistry.org Given the high reactivity of aryl iodides, this compound is expected to be an excellent substrate for Suzuki coupling with various aryl- and vinylboronic acids or their esters. The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org While protocols for unprotected nitrogen-rich heterocycles can sometimes be challenging, effective methods have been developed. nih.gov

| Reaction | Aryl Halide Example | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Iodo-2'-deoxyuridine | Arylboronic acids | Pd(OAc)₂, water, microwave | 5-Aryl-2'-deoxyuridines | Moderate to good | rsc.org |

| Suzuki-Miyaura | Nitroarenes (as electrophiles) | Arylboronic acids | Pd(0) with bulky phosphine (B1218219) ligands | Biaryls | Variable | mdpi.com |

| Suzuki-Miyaura | 2-Iodo-3-methylazaindoles | Arylboronic acids | Pd(OAc)₂ | 2-Aryl-3-methylazaindoles | Good | uwindsor.ca |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org This reaction is a direct and reliable method for synthesizing arylalkynes. The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling. The reaction can be performed under mild, often copper-free, conditions and has been successfully applied to various heterocyclic systems. wikipedia.orgrsc.org

| Reaction | Aryl Halide Example | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 5-Iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl | Terminal alkynes | Pd catalyst, copper-free | Acetylene-substituted isoindoline (B1297411) nitroxides | High | rsc.org |

| Sonogashira | Aryl iodides/bromides | Terminal alkynes | NiCl₂, 1,10-phenanthroline, DMAc | Arylalkynes | Good to excellent | nih.gov |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgyoutube.com Aryl iodides are highly reactive substrates for this transformation. youtube.comscilit.com Therefore, this compound is expected to react efficiently with various alkenes, such as acrylates or styrenes, to yield the corresponding vinyl-substituted nitropyridinol derivatives. The reaction typically shows a high preference for trans selectivity in the product. organic-chemistry.org

| Reaction | Aryl Halide Example | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Heck | Iodobenzene | Styrene | PdCl₂, KOAc, methanol | Stilbene | Not specified | wikipedia.org |

| Heck | 2-Iodoanilines | Acrylate | Pd(OAc)₂, NEt₃, CH₃CN (ligand-free) | 2-Alkenylanilines | Medium to high | scilit.com |

Reductive Dehalogenation and Other Reduction Reactions

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a potential reaction pathway for this compound. The carbon-iodine bond is the most susceptible among the carbon-halogen bonds to cleavage under reductive conditions. This transformation can occur under various conditions, including catalytic hydrogenation. For instance, when reducing the nitro group using H₂ and a palladium catalyst (Pd/C), concurrent deiodination can be a significant side reaction. commonorganicchemistry.com To avoid this, alternative reducing agents or catalysts that are less aggressive towards the C-I bond, such as Raney nickel, iron, or tin(II) chloride under acidic conditions, may be employed. commonorganicchemistry.com Additionally, enzymatic systems, such as iodotyrosine deiodinase, are known to catalyze the reductive dehalogenation of iodinated aromatic compounds. nih.gov

Halogen-Dance Rearrangements and Related Isomerizations

The halogen-dance reaction describes the base-catalyzed migration of a halogen atom across an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org For a substituted iodopyridine like the title compound, treatment with a strong, hindered base such as lithium diisopropylamide (LDA) could induce deprotonation at a position ortho to the directing iodo group. This can initiate a series of halogen-metal exchange steps, causing the iodine atom to "dance" to a different position on the pyridine ring. wikipedia.orgclockss.orgutexas.edu The final position of the halogen is dictated by the thermodynamic stability of the lithiated intermediate, which is influenced by all substituents on the ring. While a powerful tool for creating unusually substituted isomers, this reaction requires specific, strongly basic conditions and may compete with other base-mediated reactions. researchgate.netresearchgate.net

Reactivity of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group that can be reduced to several other nitrogen-containing functionalities, making it a valuable synthetic handle. wikipedia.org

Reduction Reactions of the Nitro Moiety to Amino, Hydroxylamino, or Azoxy Derivatives

The reduction of the nitro group on the pyridine ring can yield a variety of products depending on the reagents and reaction conditions used. commonorganicchemistry.comwikipedia.org The general pathway, as described by the Haber mechanism, proceeds from the nitro group to a nitroso intermediate, then to a hydroxylamino group, and finally to the amine. nih.gov Condensation between the nitroso and hydroxylamino intermediates can lead to the formation of azoxy compounds, which can be further reduced to azo and hydrazo derivatives.

Reduction to Amino Derivatives: The full reduction of the nitro group to a primary amine (5-amino-6-methyl-3-iodopyridin-2-ol) is the most common transformation. This can be achieved with high efficiency using several methods. commonorganicchemistry.comwikipedia.org

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group can afford the corresponding N-hydroxylamino derivative. This requires milder and more controlled reaction conditions than the reduction to the amine. wikipedia.org Reagents such as zinc dust in the presence of ammonium (B1175870) chloride are often used for this transformation. wikipedia.org Selective photoinduced reductions have also been developed that can yield N-arylhydroxylamines with high functional-group tolerance. organic-chemistry.org

Formation of Azoxy Derivatives: Azoxy compounds can be formed as byproducts or main products under specific reducing conditions. For example, treatment of aromatic nitro compounds with certain metal hydrides can lead to azoxy compounds instead of amines. commonorganicchemistry.com They also arise from the condensation of the nitroso and hydroxylamino intermediates that are formed during the reduction process.

| Product | Reagent/Conditions | Comments | Reference |

|---|---|---|---|

| Amine (-NH₂) | H₂ / Pd/C | Highly efficient but may also cause reductive deiodination. | commonorganicchemistry.com |

| Amine (-NH₂) | H₂ / Raney Nickel | Often used to avoid dehalogenation of aryl halides. | commonorganicchemistry.com |

| Amine (-NH₂) | Fe / acid (e.g., HCl, AcOH) | Classic, mild, and chemoselective method (Béchamp reduction). | commonorganicchemistry.comnih.gov |

| Amine (-NH₂) | SnCl₂ / HCl | Mild method, good for substrates with other reducible groups. | commonorganicchemistry.com |

| Amine (-NH₂) | Zn / acid (e.g., AcOH) | Provides a mild method for reduction. | commonorganicchemistry.com |

| Amine (-NH₂) | Sodium Hydrosulfite (Na₂S₂O₄) | Useful in aqueous media. | wikipedia.org |

| Hydroxylamine (-NHOH) | Zn / NH₄Cl | Standard method for partial reduction to the hydroxylamine. | wikipedia.org |

| Hydroxylamine (-NHOH) | Rh/C, Hydrazine | Catalytic method for selective reduction. | wikipedia.org |

| Azoxy Compound (-N=N(O)-) | LiAlH₄ (for aromatic nitro compounds) | Metal hydrides often lead to condensation products like azoxy compounds rather than amines. | commonorganicchemistry.com |

Influence of the Nitro Group on Ring Reactivity towards Electrophilic and Nucleophilic Attack

The nitro group (NO₂) at the C3 position profoundly influences the reactivity of the pyridinone ring. As a potent electron-withdrawing group through both resonance and inductive effects, it significantly deactivates the ring towards electrophilic aromatic substitution. doubtnut.com The electron density of the aromatic system is substantially diminished, making it less susceptible to attack by electrophiles.

Conversely, this electron deficiency greatly enhances the ring's reactivity towards nucleophilic attack. The nitro group, positioned ortho and para to the C2 and C4 positions respectively, effectively stabilizes the negative charge of the Meisenheimer-like intermediates formed during nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This stabilization lowers the activation energy for nucleophilic attack, making positions C2, C4, and C6 susceptible to displacement of suitable leaving groups or addition-elimination reactions. In the context of this compound, the iodine atom at C5 is a potential leaving group for nucleophilic substitution, although the primary activation by the nitro group is at the ortho and para positions.

Furthermore, the nitro group itself can, under certain conditions, act as a leaving group in addition-elimination reactions, a phenomenon observed in highly activated nitro-substituted aromatic and heteroaromatic compounds. nih.gov

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group at the C2 position is a key site of reactivity, participating in various transformations including alkylation, acylation, and directing metallation reactions.

O-Alkylation and O-Acylation Reactions for Ether and Ester Formation

The hydroxyl group of this compound can undergo O-alkylation and O-acylation to furnish the corresponding ethers and esters. These reactions typically proceed via the deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile.

The choice of base and solvent system is critical in determining the regioselectivity of the reaction, particularly in the context of the pyridinol-pyridone tautomerism where N-alkylation can be a competing pathway. nih.govjuniperpublishers.com For exclusive O-alkylation, conditions that favor the formation of the oxygen-centered anion are preferred. For instance, the use of silver salts in non-polar solvents has been reported to favor O-alkylation of pyridones. nih.gov Common alkylating agents include alkyl halides and sulfates, while acylating agents such as acyl chlorides and anhydrides are used for ester formation.

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 2-Alkoxy-5-iodo-6-methyl-3-nitropyridine |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | 5-Iodo-6-methyl-3-nitropyridin-2-yl ester |

This table represents generalized reaction conditions and may require optimization for the specific substrate.

Interconversion between Pyridinol and Pyridone Forms and its Impact on Reactivity

This compound exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (non-aromatic) forms. This equilibrium is a crucial determinant of its chemical reactivity. numberanalytics.comnih.gov

The pyridinol form possesses a fully aromatic ring and the reactivity is characteristic of a substituted phenol, with the hydroxyl group directing electrophilic attack and undergoing reactions typical of alcohols. In contrast, the pyridone tautomer has a disrupted aromatic system and contains an α,β-unsaturated carbonyl system, making it susceptible to conjugate addition reactions. The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the double bond in the pyridone form.

The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.netnih.gov The differential reactivity of the tautomers can be exploited for selective functionalization. For instance, reactions that favor the pyridinol form will target the hydroxyl group, while those favoring the pyridone form may lead to reactions at the ring carbons or the nitrogen atom.

Directed Ortho-Metallation Strategies Utilizing the Hydroxyl Functionality

The hydroxyl group can act as a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. harvard.eduuwindsor.caorganic-chemistry.orgwikipedia.org This strategy allows for the regioselective deprotonation of the position ortho to the directing group, followed by quenching with an electrophile to introduce a new substituent.

In the case of this compound, the hydroxyl group at C2 would direct lithiation to the C3 position. However, this position is already substituted with a nitro group. The alternative ortho position is C1 (the nitrogen atom). Deprotonation of the N-H bond in the pyridone tautomer is also a possibility. The presence of the other substituents—iodo, methyl, and nitro—will significantly influence the acidity of the ring protons and the stability of the resulting organometallic intermediate. The strong electron-withdrawing nature of the nitro and iodo groups would increase the kinetic acidity of the C4-H proton, making it a potential site for deprotonation. Careful selection of the organolithium reagent and reaction conditions is paramount to control the regioselectivity of the metalation. harvard.edu

Reactivity of the Methyl Group in this compound

The methyl group at the C6 position, while generally less reactive than the other functional groups, can undergo a range of functionalization and oxidation reactions.

Side-Chain Functionalization and Oxidation Reactions

The methyl group on a pyridine ring can be functionalized through several methods. One common approach involves deprotonation of the methyl group using a strong base, such as butyllithium (B86547) or lithium diisopropylamide (LDA), to generate a benzylic-type carbanion. pearson.com This nucleophilic species can then react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and silyl (B83357) chlorides, to introduce new functional groups at the methyl position.

Alternatively, the methyl group can be oxidized. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). science.govrsc.org For instance, reagents like selenium dioxide (SeO₂) are known to oxidize methyl groups adjacent to a heteroaromatic ring to aldehydes. More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the formation of the corresponding carboxylic acid.

| Reaction Type | Reagents and Conditions | Product |

| Side-chain Alkylation | 1. Strong Base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., R-X) | 5-Iodo-6-(alkyl)-3-nitropyridin-2-ol |

| Oxidation to Aldehyde | SeO₂, Dioxane, heat | 5-Iodo-2-hydroxy-3-nitro-pyridine-6-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 5-Iodo-2-hydroxy-3-nitropyridine-6-carboxylic acid |

This table provides illustrative examples of potential transformations.

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature.

Extensive searches for research articles, studies, and scholarly papers concerning the reactivity and reaction mechanisms of "this compound" have yielded no specific results. Consequently, the generation of a detailed scientific article based on the provided outline is not possible at this time.

The search did identify several related compounds, including:

5-Methyl-2-nitropyridin-3-ol

5-Iodo-6-methyl-3-nitropyridin-2-amine

3-Iodo-5-nitropyridin-2-ol

2-Iodo-6-methyl-5-nitropyridin-3-ol

6-Methyl-3-nitropyridin-2-one

While information on the synthesis and reactivity of these analogous structures is available, it is scientifically unsound to extrapolate these findings to "this compound". The unique substitution pattern of the iodo, methyl, and nitro groups, in combination with the hydroxyl group on the pyridine ring, will impart distinct electronic and steric properties that govern its chemical behavior. Without specific studies on the target compound, any discussion of its reactivity, including condensation reactions, regioselectivity, stereoselectivity, and reaction mechanisms, would be speculative.

No data tables or detailed research findings specifically for "this compound" could be located. Therefore, the requested sections on its chemical transformations cannot be substantiated with factual evidence from the scientific literature.

Computational Chemistry and Theoretical Studies of 5 Iodo 6 Methyl 3 Nitropyridin 2 Ol

Density Functional Theory (DFT) Calculations on 5-Iodo-6-methyl-3-nitropyridin-2-ol

No published research is available to detail the DFT calculations for this specific compound. Such a study would be necessary to determine the following:

Optimization of Molecular Geometries and Conformational Analysis

This would involve calculating the most stable three-dimensional arrangement of the atoms in the molecule and identifying its various low-energy conformations.

Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Electrostatic Potential

This analysis would describe the distribution of electrons within the molecule, highlighting the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which are crucial for understanding its reactivity.

Vibrational Frequency Analysis and Correlation with Experimental Spectroscopic Data

Theoretical calculation of the vibrational frequencies would predict the compound's infrared (IR) and Raman spectra, which could then be correlated with experimentally obtained data to confirm its structure.

Prediction of Tautomeric Stability and Equilibrium Ratios in Various Environments

The compound can exist in different tautomeric forms (e.g., the pyridin-2-ol and the pyridin-2-one forms). DFT calculations would be essential to predict which form is more stable and how the equilibrium between them is affected by different solvents.

Quantum Chemical Descriptors and Reactivity Indices for this compound

Without foundational DFT calculations, the quantum chemical descriptors cannot be derived.

Fukui Functions and Local Softness for Predicting Reactive Sites

These reactivity indices, derived from electron density calculations, would pinpoint the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, and radical attack.

As the field of computational chemistry continues to expand, it is hoped that future research will address the knowledge gap concerning this compound, thereby elucidating its fundamental chemical and physical properties.

Global Descriptors: Hardness, Electrophilicity Index, and Chemical Potential

Chemical Potential (μ) represents the tendency of a molecule to either accept or donate electrons. It is mathematically related to the negative of electronegativity (χ). A higher chemical potential suggests a greater propensity to donate electrons. For substituted pyridines, the nature and position of the substituents significantly influence the chemical potential. The presence of an electron-donating methyl group and a hydroxyl group would be expected to increase the chemical potential, while the electron-withdrawing nitro and iodo groups would decrease it.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to greater hardness, indicating higher stability and lower reactivity. In the case of this compound, the interplay of the various substituents will determine its hardness.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as a global measure of its electrophilic nature. A higher electrophilicity index points to a greater capacity to act as an electrophile. The strong electron-withdrawing nitro group is expected to impart a significant electrophilic character to the molecule.

To illustrate the typical range of these values for related compounds, the following table presents calculated global reactivity descriptors for various substituted pyridine (B92270) derivatives from theoretical studies. These calculations are often performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Pyridine | -3.54 | 7.12 | 0.88 |

| 2-Aminopyridine | -3.12 | 6.54 | 0.75 |

| 3-Nitropyridine | -4.89 | 6.98 | 1.71 |

| 2-Chloro-5-nitropyridine | -5.21 | 6.85 | 1.98 |

| 2-Hydroxy-5-methyl-3-nitropyridine (B188116) | -4.95 | 6.77 | 1.81 |

Based on the trends observed in related molecules, it can be inferred that this compound would possess a relatively high electrophilicity index due to the nitro and iodo substituents. The chemical potential would likely be intermediate, balanced by the electron-donating methyl and hydroxyl groups and the electron-withdrawing nitro and iodo groups.

Reaction Pathway Elucidation and Transition State Analysis of this compound Derivatives

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. For derivatives of this compound, theoretical studies can provide insights into various chemical transformations.

One area of interest is the nucleophilic substitution reactions at the pyridine ring. The presence of the nitro group strongly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. Computational studies on related nitro-substituted pyridines have shown that the activation energy for nucleophilic substitution is significantly lowered by the nitro group. For this compound, theoretical calculations could predict the most favorable sites for nucleophilic attack and the associated energy barriers.

Furthermore, the reactivity of the substituent groups themselves can be investigated. For instance, the iodination of the pyridine ring is a key synthetic step. Theoretical studies can model the reaction pathway of iodination, comparing different iodinating agents and reaction conditions to predict the regioselectivity and efficiency of the process. Transition state analysis would reveal the geometry of the activated complex and provide a deeper understanding of the factors controlling the reaction rate.

The synthesis of substituted pyridin-2(1H)-ones often involves cyclization reactions. iipseries.org Computational modeling can be employed to study the mechanism of these cyclizations, determining whether they proceed through a concerted or stepwise pathway and identifying the rate-determining step. For example, in the synthesis of functionalized 2-pyridones from acyclic precursors, DFT calculations can help in understanding the role of catalysts and the origins of regioselectivity. researchgate.net

Molecular Dynamics Simulations to Investigate Solution-Phase Behavior and Conformational Fluxionality

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in a condensed phase, such as in solution. For this compound, MD simulations can provide valuable insights into its conformational preferences, solvation, and interactions with other molecules.

The pyridin-2-ol core of the molecule can exist in tautomeric forms, namely the -ol form (pyridin-2-ol) and the -one form (pyridin-2(1H)-one). MD simulations in different solvents can help to determine the relative stability of these tautomers and the energetic barrier for their interconversion. The explicit inclusion of solvent molecules in the simulation allows for a realistic modeling of solute-solvent interactions, such as hydrogen bonding between the hydroxyl/amino groups and the solvent.

Furthermore, the rotational barriers around the single bonds, for instance, the C-N bond of the nitro group and the C-C bond of the methyl group, can be investigated. This provides information on the conformational flexibility of the molecule, which can be crucial for its biological activity and interaction with other molecules.

In the context of drug design, MD simulations are often used to study the binding of a ligand to its protein target. nih.gov Although outside the direct scope of this article, it is noteworthy that if this compound were to be investigated as a potential bioactive compound, MD simulations would be a key tool to understand its binding mode and affinity. Studies on halogenated amyloidogenic peptides have demonstrated the utility of MD simulations in understanding the role of halogen bonds in supramolecular structures, a principle that could be applied to the iodine atom in the target molecule. nih.gov

Spectroscopic Property Prediction and Comparison with Experimental Observations

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural characterization of new compounds.

Vibrational Spectroscopy: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. For this compound, characteristic vibrational modes would include the N-O stretching of the nitro group, the C-I stretching, the O-H stretching of the hydroxyl group, and various ring stretching and bending modes of the pyridine core. Computational studies on 2-hydroxy-5-methyl-3-nitropyridine have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies.

Electronic Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of molecules. The calculations provide information on the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to be influenced by the π-π* transitions of the aromatic ring and n-π* transitions involving the nitro and hydroxyl groups. The presence of the various substituents will cause shifts in the absorption maxima compared to the parent pyridin-2-ol. Theoretical studies on nitro derivatives of pyridine have been successfully used to interpret their electronic spectra. researchgate.net

The following table provides a hypothetical comparison of predicted and typically observed spectroscopic data for a molecule like this compound, based on data from related compounds.

| Spectroscopic Data | Predicted/Observed Range | Assignment |

| IR Frequency (cm⁻¹) | ||

| O-H Stretch | 3400-3600 | Hydroxyl group |

| C-H Stretch (Aromatic) | 3000-3100 | Pyridine ring |

| C-H Stretch (Aliphatic) | 2850-2960 | Methyl group |

| N-O Stretch (Asymmetric) | 1500-1550 | Nitro group |

| N-O Stretch (Symmetric) | 1340-1380 | Nitro group |

| C=C, C=N Stretch | 1400-1600 | Pyridine ring |

| C-I Stretch | 500-600 | Iodo substituent |

| UV-Vis Absorption (nm) | ||

| λmax 1 | ~220-250 | π-π* transition |

| λmax 2 | ~280-320 | π-π* transition |

| λmax 3 | ~350-400 | n-π* transition |

Note: These values are illustrative and based on the analysis of spectroscopic data for structurally similar compounds. Precise values for this compound would require experimental measurement and specific quantum chemical calculations.

Synthetic Utility and Derivatization of 5 Iodo 6 Methyl 3 Nitropyridin 2 Ol

Synthesis of Novel Substituted Pyridine (B92270) Derivatives from 5-Iodo-6-methyl-3-nitropyridin-2-ol as a Versatile Building Block

The strategic placement of reactive functional groups on the this compound scaffold allows for a variety of chemical transformations to generate novel substituted pyridine derivatives. The presence of the iodo group at the 5-position makes the molecule an excellent candidate for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position.

Furthermore, the nitro group at the 3-position can be readily reduced to an amino group, which can then undergo a plethora of subsequent reactions. These include diazotization followed by substitution, acylation, and condensation reactions to form various heterocyclic systems fused to the pyridine ring. The hydroxyl group at the 2-position can be alkylated or acylated to introduce further diversity. The interplay of these functional groups provides a rich chemical space for the synthesis of novel pyridine derivatives with potential applications in medicinal chemistry and materials science.

Development of Complex Heterocyclic Scaffolds Utilizing this compound through Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. The functional handles present on this compound make it an ideal substrate for the design of novel MCRs.

For instance, the amino derivative, obtained by the reduction of the nitro group, can participate in Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, the amine could be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex peptide-like structure attached to the pyridine core. The resulting product would still retain the iodo and methyl groups, allowing for further post-condensation modifications, thereby rapidly increasing molecular complexity.

Strategies for Diversity-Oriented Synthesis Based on the Functional Handle of this compound

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The multiple and orthogonally reactive sites of this compound make it an excellent starting point for DOS campaigns.

A potential DOS strategy could involve a branching pathway where the initial substrate is first subjected to a set of parallel reactions targeting one functional group, for example, a series of Suzuki couplings at the iodo position with a diverse set of boronic acids. Each of these products could then be subjected to a second set of reactions targeting another functional group, such as the reduction of the nitro group followed by acylation with a variety of acyl chlorides. This approach would lead to the rapid generation of a large and diverse library of pyridine derivatives from a single, readily available starting material.

Application of this compound in the Synthesis of Advanced Organic Intermediates

Beyond its use in generating libraries of diverse compounds, this compound can serve as a key intermediate in the targeted synthesis of complex organic molecules. The ability to selectively manipulate its functional groups allows for the stepwise construction of intricate molecular frameworks.

Conclusions and Future Research Directions

Summary of Key Academic Findings Regarding 5-Iodo-6-methyl-3-nitropyridin-2-ol

Direct and extensive academic literature solely focused on this compound is limited. However, a wealth of information on the synthesis and properties of related nitropyridine derivatives allows for a cogent summary of anticipated key findings for this specific molecule.

The synthesis of polysubstituted pyridines, particularly those with a nitro group, is a field of active investigation. nih.govjmu.edu The introduction of a nitro group onto the pyridine (B92270) ring is often a critical step, serving as a versatile handle for further functionalization. nih.gov For a compound like this compound, its synthesis would likely involve a multi-step sequence. A plausible route could start from a substituted picoline, followed by nitration and halogenation. The regioselectivity of these reactions is a significant challenge due to the electronic nature of the pyridine ring. researchgate.net

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This property is extensively utilized in the synthesis of various biologically active molecules. nih.gov The iodo-substituent at the 5-position further enhances the potential for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are powerful tools for constructing complex molecular architectures.

Unresolved Questions and Methodological Challenges in the Chemistry of this compound

Despite the foundational knowledge of pyridine chemistry, several unresolved questions and methodological challenges persist, particularly for a molecule with the specific substitution pattern of this compound.

A primary challenge lies in the development of a high-yield, regioselective synthesis. The simultaneous presence of activating (methyl, hydroxyl) and deactivating (nitro) groups, along with a halogen, complicates the predictable introduction of these functionalities. researchgate.net The direct nitration of substituted pyridines can often lead to a mixture of isomers, necessitating tedious purification steps. researchgate.net

The selective functionalization of the different positions on the pyridine ring in the presence of each other remains a significant hurdle. For instance, developing conditions for a cross-coupling reaction at the iodo-position without affecting the nitro group or the pyridinol moiety requires careful optimization of catalysts and reaction parameters. The inherent reactivity of the nitro group towards reduction can also be a complicating factor in many synthetic transformations.

Furthermore, a comprehensive understanding of the tautomeric equilibrium between the pyridin-2-ol and 2-hydroxypyridine (B17775) forms, and how it is influenced by the electronic effects of the iodo and nitro substituents, is yet to be fully elucidated. This equilibrium can have a profound impact on the compound's reactivity and biological activity.

Prospective Research Avenues and Innovative Methodological Advancements for Future Investigations into this compound and Related Pyridine Derivatives

The intricate structure of this compound makes it a compelling target for future research, with several promising avenues for investigation.

Innovative Synthetic Methodologies: The development of novel and efficient synthetic routes is paramount. This could involve exploring C-H activation strategies for the direct and regioselective introduction of functional groups onto the pyridine core, thus circumventing the challenges associated with classical methods. researchgate.net The use of flow chemistry could also offer advantages in terms of safety and scalability for nitration reactions.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of this compound would be highly valuable. This would include a detailed study of its participation in various cross-coupling reactions, nucleophilic aromatic substitutions, and transformations of the nitro group. Such studies would not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the interplay of different functional groups on the pyridine ring.

Computational and Spectroscopic Studies: In silico studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net These theoretical predictions, in conjunction with detailed experimental spectroscopic analysis (NMR, IR, UV-Vis) and single-crystal X-ray diffraction, would offer a comprehensive picture of its molecular characteristics.

Screening for Biological Activity: Given that many nitropyridine derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties, screening this compound and its derivatives for potential therapeutic applications is a logical next step. nih.govnih.gov The unique combination of functional groups could lead to novel mechanisms of action or improved potency compared to existing compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-6-methyl-3-nitropyridin-2-ol, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via halogenation of a pyridine precursor. For iodination, nucleophilic substitution using potassium iodide (KI) under reflux in polar aprotic solvents (e.g., DMF) is common. Catalysts like palladium on carbon (Pd/C) may enhance efficiency. The nitro and methyl groups are typically introduced via nitration and alkylation steps, respectively. Reaction monitoring via TLC or HPLC ensures intermediate purity .

- Key Parameters : Temperature (80–120°C), solvent polarity, and catalyst loading significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., iodines deshield adjacent protons).

- IR : Confirms hydroxyl (-OH, ~3200 cm) and nitro (-NO, ~1520 cm) groups.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (CHINO).

- X-ray Crystallography : Resolves stereoelectronic effects of iodine’s large atomic radius .

Q. How does the iodine substituent influence the compound’s stability under varying pH and temperature?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Test in buffered solutions (pH 1–12) at 25°C. Iodine’s electronegativity may increase susceptibility to hydrolysis in acidic conditions.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Compare with bromo analogs (e.g., 5-Bromo-6-methyl-3-nitropyridin-2-ol) to assess halogen effects .

Q. What are the primary reaction pathways for this compound in substitution and reduction reactions?

- Substitution : Iodine acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols). Polar solvents (ethanol/water) and mild heating (50–80°C) favor SNAr mechanisms.

- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the nitro group to amine (-NH), requiring inert atmospheres to prevent byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodology :

- 2D NMR (HSQC, COSY) : Differentiate overlapping signals and assign proton-carbon correlations.

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments.

- Isotopic Labeling : Introduce N or C labels to trace nitro or methyl group interactions .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., selective substitution of iodine vs. nitro group modification)?

- Methodology :

- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation) to direct reactivity toward iodine.

- Metal Catalysis : Use Cu(I) or Pd(0) to mediate cross-coupling reactions (e.g., Suzuki-Miyaura) at the iodine site.

- Kinetic Control : Lower temperatures (-20°C to 0°C) favor iodine substitution over nitro reduction .

Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. water).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how do substituents influence bioactivity?

- Methodology :

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential.

- Structure-Activity Relationship (SAR) : Compare with fluoro/chloro analogs to determine iodine’s role in membrane permeability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.